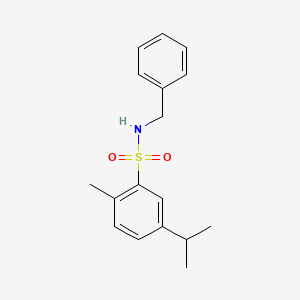

![molecular formula C15H12FN3O2 B2591193 N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide CAS No. 1444690-43-0](/img/structure/B2591193.png)

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

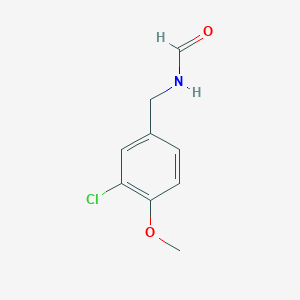

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. CFM-2 is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), a protein that plays a crucial role in the central nervous system.

Mechanism of Action

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is a competitive antagonist of the α7 nAChR. When N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide binds to the receptor, it prevents the binding of acetylcholine, a neurotransmitter that normally activates the receptor. By blocking the α7 nAChR, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can modulate the activity of neurons and other cells that express this receptor. The exact mechanism by which N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide interacts with the α7 nAChR is still under investigation, but it is thought to involve the binding of N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide to a specific site on the receptor.

Biochemical and Physiological Effects

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the system being studied. In neurons, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can reduce the activity of the α7 nAChR, leading to changes in synaptic transmission and plasticity. In immune cells, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can modulate the release of pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has also been shown to have effects on behavior, with studies suggesting that α7 nAChR antagonism can improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has several advantages as a research tool. It is highly selective for the α7 nAChR, which allows researchers to specifically target this receptor without affecting other nAChR subtypes. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to using N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide in lab experiments. One major limitation is that N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide is a competitive antagonist, which means that it only blocks the α7 nAChR when acetylcholine is present. This can make it difficult to study the effects of α7 nAChR antagonism in systems where acetylcholine levels are low. Additionally, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are still unknown.

Future Directions

There are several areas of future research that could be explored using N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide as a tool. One potential direction is the use of N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the role of the α7 nAChR in neurodegenerative diseases, such as Alzheimer's and Parkinson's. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide could be used to study the effects of α7 nAChR antagonism on neuronal function and behavior in animal models of these diseases. Finally, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide could be used in combination with other drugs to explore potential synergistic effects on the α7 nAChR. Overall, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has the potential to be a valuable research tool for studying the α7 nAChR and its role in various biological systems.

Synthesis Methods

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-fluoronicotinic acid with 4-(cyanomethoxy)benzyl bromide in the presence of a base, followed by an amidation reaction with ammonia and the final deprotection of the cyano group with trifluoroacetic acid. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been used extensively in scientific research as a tool to study the α7 nAChR. This receptor is involved in a wide range of physiological processes, including learning and memory, attention, and inflammation. By selectively blocking the α7 nAChR, N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide can help researchers understand the role of this receptor in various biological systems. N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide has been used in both in vitro and in vivo experiments to study the effects of α7 nAChR antagonism on neuronal function, inflammation, and behavior.

properties

IUPAC Name |

N-[[4-(cyanomethoxy)phenyl]methyl]-6-fluoropyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2/c16-14-6-3-12(10-18-14)15(20)19-9-11-1-4-13(5-2-11)21-8-7-17/h1-6,10H,8-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKFQHZUUYOMNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)F)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(cyanomethoxy)phenyl]methyl}-6-fluoropyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Chlorothien-2-yl)sulfonyl]piperazine](/img/structure/B2591113.png)

![3-(1-{2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2591117.png)

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2591118.png)

![2-Chloro-N-[(4-fluoro-1,3-benzoxazol-2-yl)methyl]acetamide](/img/structure/B2591122.png)

![4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2591128.png)